molecular formula C17H15F3N4OS B2370746 2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903170-78-4

2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2370746
CAS No.: 1903170-78-4
M. Wt: 380.39
InChI Key: VSOZDCBFOLSPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H15F3N4OS and its molecular weight is 380.39. The purity is usually 95%.
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Biological Activity

The compound 2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzylthio derivatives with triazole-pyridine frameworks. The synthetic route often includes:

  • Formation of Triazole Derivative : Utilizing hydrazine derivatives and appropriate carboxylic acids to form the triazole core.
  • Thioether Formation : Introducing the benzylthio group through nucleophilic substitution.
  • Acetamide Linkage : Finalizing the structure by acetamide formation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazole-thiones have shown potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Specifically, compounds with trifluoromethyl groups have been linked to enhanced activity due to their electron-withdrawing properties, which may influence the compound's interaction with biological targets .

Antiviral Properties

Compounds containing triazole moieties have demonstrated antiviral activity against viruses such as H5N1 and SARS-CoV-2. The mechanism often involves interference with viral replication processes. For instance, a related study reported that certain derivatives exhibited over 90% inhibition of H5N1 at specific concentrations, suggesting that modifications in the molecular structure can significantly enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Trifluoromethyl Group : Known to increase lipophilicity and potentially enhance membrane permeability.
  • Benzylthio Group : May contribute to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

Cytotoxicity Testing

In vitro studies have shown that related triazole compounds exhibit varying degrees of cytotoxicity based on their structural modifications. For example, a series of benzothiazolyl-pyridine hybrids were evaluated for their cytotoxic effects, revealing that specific substitutions led to increased potency against cancer cell lines .

Antiviral Assays

In another study focusing on antiviral activity, several synthesized derivatives containing fluorinated groups were tested against viral strains. The results indicated a direct correlation between structural modifications and antiviral potency, highlighting the importance of SAR in drug design .

Data Summary

CompoundActivity TypeCell Line/PathogenInhibition (%)Reference
This compoundCytotoxicityMCF-7>70%
Related Triazole DerivativeAntiviralH5N193% at 0.5 μmol/μL
Benzothiazolyl-Pyridine HybridCytotoxicityBel-7402>80%

Properties

IUPAC Name

2-benzylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOZDCBFOLSPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.